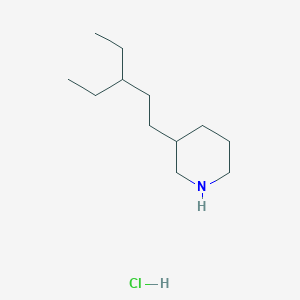
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine
Overview
Description
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine, also known as 1-cyclohexyl-3,3,3-trifluoropropanamine, is an organic compound used mainly in the synthesis of various compounds. It is a colorless liquid with a pungent odor and is miscible with water. The compound is also known as HCF3PA, and it is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, it is used in the synthesis of organometallic compounds, which are important for a variety of applications, including catalysis and drug delivery.
Mechanism of Action
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is an organic compound that is used in the synthesis of various compounds. It acts as a nucleophile in the presence of a base, such as sodium hydroxide or potassium hydroxide, and reacts with an electrophile to form a new compound. The reaction typically occurs at temperatures ranging from 0-50°C and the reaction time is usually between 10 minutes and 1 hour.
Biochemical and Physiological Effects
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine is an organic compound that is mainly used in the synthesis of various compounds. It is generally regarded as a non-toxic compound, although it can cause skin irritation if it comes in contact with the skin. It is also flammable and should be handled with care.
Advantages and Limitations for Lab Experiments
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine has several advantages and limitations for lab experiments. It is relatively inexpensive and can be easily synthesized from readily available precursors. Additionally, it is miscible with water and can be used in a variety of reactions. However, it is flammable and should be handled with care. Additionally, the reaction is typically carried out at temperatures ranging from 0-50°C and the reaction time is usually between 10 minutes and 1 hour.
Future Directions
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine has numerous potential applications in the synthesis of various compounds and materials. Future research could focus on the use of this compound in the synthesis of polymers, catalysts, and other materials. Additionally, research could be conducted on the use of this compound in the synthesis of organometallic compounds, which could have potential applications in catalysis and drug delivery. Furthermore, research could be conducted on the use of this compound as a reagent in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted on the biochemical and physiological effects of this compound.
properties
IUPAC Name |
1-cyclohexyl-3,3,3-trifluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h7-8H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJOHTJBKBBNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3,3,3-trifluoropropan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491300.png)
![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491311.png)
![1-Ethyl-3-(piperidin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491314.png)





![4-[(5-Bromo-3-fluoro-2-pyridyl)oxy]pyridin-2-amine](/img/structure/B1491322.png)
